

Technical Support Center: *Staphylococcus aureus* ST93 Culture Contamination Prevention

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *St 93*

Cat. No.: *B1207480*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and manage contamination in *Staphylococcus aureus* ST93 cultures.

Troubleshooting Guide: Contaminated *S. aureus* ST93 Cultures

This guide addresses specific issues you may encounter during your experiments. Follow these step-by-step instructions to identify and resolve contamination problems.

Issue 1: Visible Contamination in Liquid Culture (Turbidity, Clumps, Film)

Question: My *S. aureus* ST93 liquid culture appears cloudy, has unusual clumps, or a film on the surface. What should I do?

Answer:

- Isolate the Problem: Immediately quarantine the suspected culture to prevent cross-contamination.[\[1\]](#)
- Microscopic Examination:
 - Perform a Gram stain on a sample from the contaminated culture. *S. aureus* should appear as Gram-positive cocci in clusters.[\[2\]](#) Note the morphology of any other observed

microorganisms.

- Use phase-contrast microscopy to look for motile bacteria or fungal hyphae.
- Streak for Isolation: Streak a loopful of the contaminated culture onto a non-selective agar plate (e.g., Tryptic Soy Agar) and a selective medium for *S. aureus* (e.g., Mannitol Salt Agar). [\[2\]](#) This will help to separate *S. aureus* from contaminants.
- Identify the Contaminant: Based on colony morphology and Gram stain results, you can make a preliminary identification of the contaminant (e.g., rod-shaped bacteria, yeast, mold).
- Discard Contaminated Materials: Autoclave and discard all contaminated cultures, media, and disposable labware.
- Review Aseptic Technique: Carefully review your laboratory's standard operating procedures for aseptic technique with all personnel involved.[\[3\]](#)[\[4\]](#)

Issue 2: Unexpected Colony Morphologies on Agar Plates

Question: I'm seeing colonies on my agar plates that don't look like *S. aureus* ST93. How can I confirm and address this?

Answer:

- Verify *S. aureus* Colonies: *S. aureus* typically forms circular, convex, golden-yellow colonies on rich media. On Mannitol Salt Agar, it should produce yellow colonies with a yellow halo due to mannitol fermentation.[\[2\]](#)
- Characterize Unknown Colonies:
 - Note the morphology (size, shape, color, texture) of the unexpected colonies.
 - Perform a Gram stain and catalase test on the unknown colonies. *S. aureus* is Gram-positive and catalase-positive.
- Trace the Source of Contamination:

- Media: Incubate an uninoculated plate from the same batch of media to check for sterility. [5]
- Spreader/Loops: Ensure proper sterilization of reusable tools.[6]
- Airborne Contamination: Leave a "settle plate" (an open agar plate) in your workspace for a set period to assess airborne contaminants.[5]
- Stock Culture: Re-streak your original *S. aureus* ST93 stock to ensure its purity.[5]
- Implement Corrective Actions: Based on the likely source, reinforce aseptic techniques, re-sterilize equipment, or prepare fresh, sterile media.

Frequently Asked Questions (FAQs)

General Aseptic Technique

Q1: What are the fundamental principles of aseptic technique to prevent contamination?

A1: Good aseptic technique creates a barrier between microorganisms in the environment and your sterile culture.[3] Key principles include:

- Sterile Work Area: Work in a certified biological safety cabinet (BSC) with proper airflow.[4] Disinfect the work surface with 70% ethanol before and after use.[3]
- Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[3][4] Wash hands thoroughly before starting work.[3]
- Sterile Reagents and Media: Use pre-sterilized, certified reagents and media whenever possible. If preparing your own, ensure they are properly autoclaved and quality controlled. [3]
- Sterile Handling: Minimize the time that sterile containers are open. Flame the mouths of tubes and bottles before and after use.[6] Use sterile pipettes and loops for all transfers.[2][6]

Sources and Types of Contamination

Q2: What are the most common sources of contamination in bacterial cultures?

A2: Contamination can originate from several sources:

- Personnel: The most common source. Skin flora, such as *Staphylococcus* species, can be introduced through improper technique.[\[7\]](#)[\[8\]](#)
- Environment: Airborne bacteria, fungi, and yeast can settle into cultures.[\[9\]](#)
- Equipment: Improperly sterilized incubators, centrifuges, or pipettes can harbor contaminants.[\[1\]](#)
- Reagents: Contaminated media, sera, or other solutions can introduce microorganisms.[\[1\]](#)

Q3: Besides other bacteria, what other types of contaminants should I be aware of?

A3: Be vigilant for:

- Fungi (Yeast and Mold): Yeast appears as small, budding cells, while mold forms filamentous hyphae. Fungal contamination often leads to a fuzzy appearance in liquid cultures or on plates.[\[10\]](#)
- Mycoplasma: These are very small bacteria lacking a cell wall and are not visible by standard microscopy. They can alter cell behavior and metabolism. Detection requires specific methods like PCR or fluorescence staining.[\[3\]](#)[\[10\]](#)
- Cross-Contamination: The unintended mixing of different bacterial strains or cell lines.[\[1\]](#)

Decontamination and Sterilization

Q4: My workspace may be contaminated. What decontamination methods are effective against *S. aureus*?

A4: Several methods are effective for decontaminating surfaces and equipment. The choice depends on the material and level of contamination.

Decontamination Method	Efficacy Against <i>S. aureus</i>	Application
70% Ethanol	Effective for surface disinfection. A 30-second exposure can significantly reduce <i>S. aureus</i> counts. [11]	Work surfaces, equipment, gloved hands. [4]
Vaporized Hydrogen Peroxide (VHP)	High efficacy, achieving significant log reductions. [11]	Enclosed areas like biological safety cabinets and incubators.
Dry Heat	Effective at reducing initial contamination. [11]	Glassware and heat-stable equipment.
UV-C Irradiation	Can reduce <i>S. aureus</i> by several orders of magnitude with sufficient exposure time. [11]	Surfaces in biological safety cabinets (use with caution and when personnel are not present). [3]

Experimental Protocols

Protocol 1: Sterility Testing of Culture Media

Objective: To confirm that prepared liquid and solid culture media are free from microbial contamination before use.

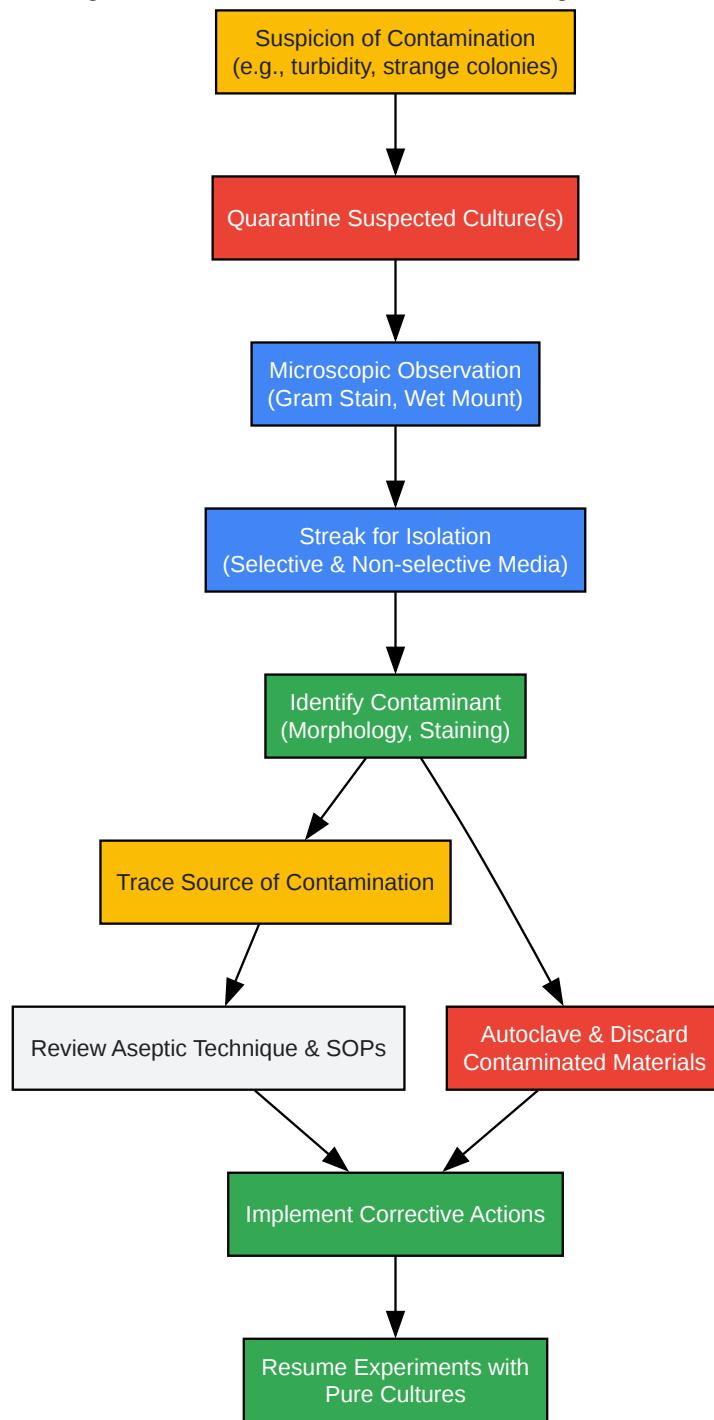
Methodology:

- Sampling: From each batch of prepared media, randomly select a representative sample (e.g., 3-5 plates or tubes).
- Incubation:
 - For general bacterial and fungal sterility, incubate one set of samples at 20-25°C and another set at 30-35°C.[\[12\]](#)
 - Incubate the samples for a minimum of 14 days.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Observation:

- Visually inspect the liquid media for any signs of turbidity (cloudiness), which indicates microbial growth.[12][13]
- Examine the agar plates for any colony formation.
- Interpretation:
 - Sterile: If no growth is observed after 14 days, the batch of media is considered sterile and suitable for use.[15]
 - Non-Sterile: If any growth is detected, the entire batch of media is considered contaminated and must be discarded.[15] The sterilization process should be investigated and validated.

Protocol 2: Verifying a Pure *S. aureus* ST93 Stock Culture

Objective: To ensure the purity of a working or master stock of *S. aureus* ST93.


Methodology:

- Aseptic Retrieval: Using a sterile inoculating loop or needle, aseptically retrieve a small amount of the stock culture.
- Streak Plate Method: Streak the sample onto a non-selective agar plate (e.g., Tryptic Soy Agar) to obtain well-isolated colonies.
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- Colony Examination: After incubation, carefully examine the plate for uniform colony morphology consistent with *S. aureus*. Look for any colonies that differ in size, shape, color, or texture.
- Microscopic Confirmation:
 - Select a single, well-isolated colony representative of the expected morphology.
 - Perform a Gram stain. Confirm the presence of Gram-positive cocci arranged in clusters.

- Biochemical Confirmation (Optional but Recommended):
 - Perform a catalase test (should be positive).
 - Perform a coagulase test (should be positive).
- Interpretation: If all colonies are morphologically consistent and confirmatory tests are as expected, the stock is likely pure. If mixed morphologies are observed, the stock is contaminated and a new, pure culture should be established from an isolated colony and re-verified.

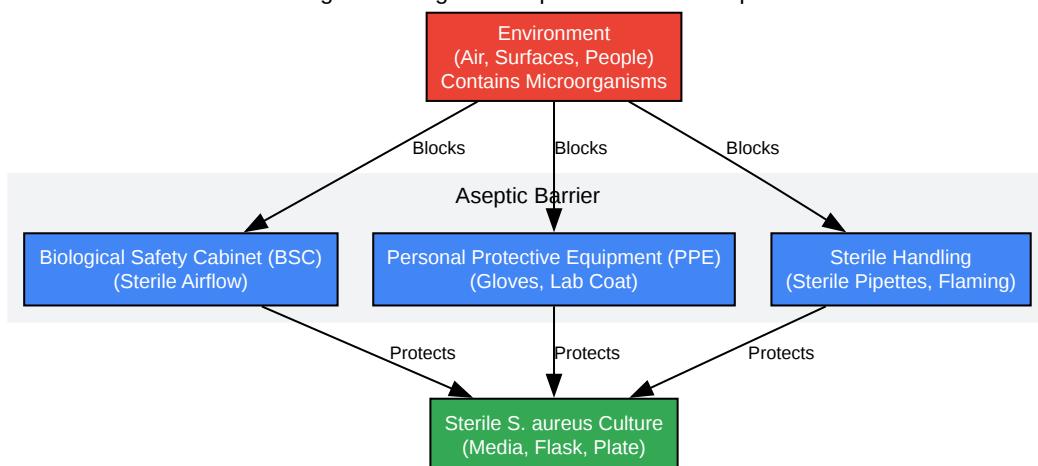

Visual Guides

Diagram 1: Contamination Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for identifying and resolving culture contamination.

Diagram 2: Logic of Aseptic Barrier Technique

[Click to download full resolution via product page](#)

Caption: Key components of the aseptic barrier preventing contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cellculturedish.com [cellculturedish.com]
- 2. Growth and Laboratory Maintenance of *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. coconote.app [coconote.app]

- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A guide to common sterile processing contaminants [cleanroomtechnology.com]
- 8. Biggest sources of cleanroom contamination: Personnel [rssl.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. Effect of five decontamination methods on face masks and filtering facepiece respirators contaminated with *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Regulatory Standards for Sterility Testing [sartorius.com]
- 15. certified-laboratories.com [certified-laboratories.com]
- To cite this document: BenchChem. [Technical Support Center: *Staphylococcus aureus* ST93 Culture Contamination Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207480#how-to-prevent-contamination-in-s-aureus-st93-cultures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com